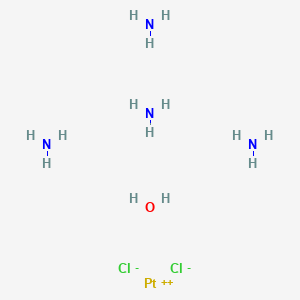

Azane;platinum(2+);dichloride;hydrate

Description

Historical Trajectory and Evolution of Platinum(II) Coordination Chemistry Research

The field of coordination chemistry, which studies compounds formed between a central metal atom and surrounding molecules or ions known as ligands, has roots stretching back to antiquity with the use of pigments like Prussian blue. libretexts.orgmdpi.com However, the systematic study that paved the way for modern coordination chemistry began in the late 19th and early 20th centuries. A pivotal figure in this evolution was Alfred Werner, often called the "Father of Coordination Chemistry," who was awarded the Nobel Prize in Chemistry in 1913 for his groundbreaking work. libretexts.orgresearchgate.net

Werner's research, conducted in the late 1880s and early 1890s, involved a series of meticulous experiments on metal halide complexes with ammonia (B1221849), including those of platinum. libretexts.org At the time, compounds like PtCl₄·nNH₃ were known as "adducts," but their true structural nature was not understood. libretexts.org Werner's key insight was that ligands were arranged around the central metal ion in specific geometric configurations. libretexts.org His studies on cobalt(III) complexes were crucial in establishing the concept of octahedral geometry, and similar investigations established that platinum(II) and palladium(II) typically form four-coordinate complexes. libretexts.org

One of the earliest platinum coordination compounds to be discovered was Zeise's salt, K[PtCl₃(C₂H₄)], in 1827, which was the first organometallic compound identified containing a π-ligand. uga-editions.com Later, in the 1860s and 1870s, the first metal-carbonyl derivatives, including platinum carbonyl chlorides, were synthesized. uga-editions.com These early discoveries laid the groundwork for a deeper investigation into the bonding and structure of such compounds. The evolution of the field has progressed from the simple identification and naming of complexes based on color—such as luteo (yellow) for [Co(NH₃)₆]³⁺—to a sophisticated understanding of their three-dimensional structures, electronic properties, and reactivity. mdpi.com

The following table presents some of Werner's original data on platinum(IV)-ammonia complexes, which illustrates the type of experimental evidence he used to develop his coordination theory. This data, including conductivity measurements and the number of chloride ions that precipitated with silver nitrate (B79036), helped him deduce how many ligands were directly bound to the platinum center versus those acting as counter-ions. libretexts.org

| Original Formulation | Coordination Complex | Color | Conductivity (Number of Ions) | Number of Cl⁻ Precipitated |

|---|---|---|---|---|

| PtCl₄·6NH₃ | [Pt(NH₃)₆]Cl₄ | Colorless | 5 | 4 |

| PtCl₄·5NH₃ | [Pt(NH₃)₅Cl]Cl₃ | Colorless | 4 | 3 |

| PtCl₄·4NH₃ | [Pt(NH₃)₄Cl₂]Cl₂ | Colorless | 3 | 2 |

| PtCl₄·3NH₃ | [Pt(NH₃)₃Cl₃]Cl | Colorless | 2 | 1 |

| PtCl₄·2NH₃ | [Pt(NH₃)₂Cl₄] | Yellow | 0 (nonelectrolyte) | 0 |

Academic Significance and Broad Research Scope of Azane;platinum(2+);dichloride;hydrate and Related Platinum(II) Complexes

The compound Azane;platinum(2+);dichloride;hydrate, more commonly known as hydrated cis-diamminedichloridoplatinum(II) or hydrated cisplatin (B142131), holds a significant place in academic research. Its discovery as a potent agent against cell division in the 1960s spurred immense interest in the coordination chemistry of platinum and other metals for biological applications. researchgate.netnih.gov This has led to a vast and diverse field of research focused on understanding the fundamental chemical interactions of these complexes and designing new ones with tailored properties. nih.govnih.gov

The academic significance of this compound and its analogues is multifaceted:

Prototypical Model for Fundamental Studies: Cis-diamminedichloridoplatinum(II) serves as a benchmark compound for studying the mechanisms of interaction between metal complexes and biological macromolecules. nih.gov Extensive research has been dedicated to elucidating how it forms adducts with DNA, which is believed to be a primary target. nih.govnih.gov These studies are crucial for understanding the principles of molecular recognition and reactivity at the cellular level.

Inspiration for New Compound Design: The success and limitations of cisplatin have driven the synthesis and characterization of thousands of new platinum(II) complexes. nih.gov Research focuses on modifying the ligand sphere to alter the complex's reactivity, stability, and electronic properties. nih.govnih.gov This includes the development of monofunctional platinum(II) complexes, which violate the classical structure-activity relationships established by cisplatin, and dinuclear or polynuclear platinum complexes that exhibit different DNA binding modes and biological activity profiles. nih.govnih.gov

Exploring New Chemical Space: Research extends beyond direct analogues to include platinum(II) complexes with novel functionalities. For example, fluorescent tags can be incorporated into the ligands to allow for visualization of the complex's subcellular distribution via fluorescence microscopy. nih.gov Other research focuses on photoactive platinum complexes that can be activated by light, offering a potential mechanism for targeted activity. nih.gov

Applications Beyond Medicine: The principles learned from studying these platinum(II) amine complexes are applicable to other areas of chemistry. Platinum(II) complexes are investigated for their catalytic properties, with applications in processes like photocatalytic hydrogen evolution. rsc.org Furthermore, the unique photophysical properties of certain cyclometalated platinum(II) complexes make them highly interesting as phosphorescent emitters for use in organic light-emitting diodes (OLEDs). acs.org The study of these compounds contributes to the broader fields of organometallic chemistry, materials science, and catalysis. researchgate.netwikipedia.org

Foundational Coordination Chemistry Principles Relevant to Azane;platinum(2+);dichloride;hydrate

The structure, stability, and reactivity of Azane;platinum(2+);dichloride;hydrate are governed by fundamental principles of coordination chemistry. Platinum in its +2 oxidation state (Pt(II)) has a d⁸ electron configuration. fiveable.mestanford.edu This electronic configuration is a key determinant of its preferred coordination geometry.

Geometry and Isomerism: For a d⁸ metal ion like Pt(II), ligand field theory predicts a strong preference for a square planar geometry. fiveable.mestanford.edu This arrangement is energetically more favorable than an octahedral geometry because it leaves the high-energy dₓ²-y² orbital empty. stanford.edu The square planar arrangement of the ligands around the central platinum ion in diamminedichloridoplatinum(II) gives rise to geometric isomers. libretexts.org

cis-diamminedichloridoplatinum(II) (Cisplatin): In this isomer, the two ammine (NH₃) ligands and the two chloride (Cl⁻) ligands are positioned adjacent to each other, at 90° angles. vedantu.comresearchgate.net

trans-diamminedichloridoplatinum(II) (Transplatin): In this isomer, the identical ligands are located on opposite sides of the platinum center, at 180° angles. vedantu.comresearchgate.net These two isomers are distinct compounds with different physical and chemical properties. libretexts.org

Coordination and Hydration: The term "hydrate" in the compound's name indicates the presence of water molecules within the crystal structure or in solution. In an aqueous environment, the chloride ligands can be displaced by water molecules in a process called hydrolysis or aquation. nih.gov An extended X-ray absorption fine structure (EXAFS) study provided detailed insight into the specific coordination environment of the hydrated cis-diammineplatinum(II) complex in an acidic aqueous solution. nih.gov The study revealed that in addition to the four-coordinate square planar core, water molecules can act as weakly bound axial ligands. nih.gov This finding is significant for computational studies of the complex's ligand exchange reactions, which often consider only the four-coordinate species. nih.gov

The following interactive data table summarizes the bond distances determined for the hydrated cis-diammineplatinum(II) complex from the EXAFS study.

| Interaction | Description | Bond Distance (Å) | Reference |

|---|---|---|---|

| Pt–O/N | Equatorial ammine and aqua ligands | 2.01(2) | nih.gov |

| Pt–O | Axial water molecule(s) | 2.37(2) | nih.gov |

Ligand Exchange Reactions: Platinum(II) complexes are known to undergo substitution reactions, where one ligand is replaced by another. fiveable.me These reactions are fundamental to their mechanism of action and are influenced by the nature of the ligands and the electronic properties of the complex. fiveable.me For instance, the strong affinity of the soft Pt(II) ion for soft donor atoms like sulfur is a critical aspect of its chemistry within biological systems. nih.govwikipedia.org

Properties

IUPAC Name |

azane;platinum(2+);dichloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBDNMCYHWRSOH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.O.[Cl-].[Cl-].[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H14N4OPt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620570 | |

| Record name | Platinum(2+) chloride--ammonia--water (1/2/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13933-33-0 | |

| Record name | Platinum(2+) chloride--ammonia--water (1/2/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Azane;platinum 2+ ;dichloride;hydrate and Its Analogs

Advanced Synthetic Routes for Azane;platinum(2+);dichloride;hydrate and Novel Platinum(II) Dichloride Complexes

The synthesis of platinum(II) dichloride complexes, including the isomers of diamminedichloroplatinum(II), can be achieved through various routes, often starting from potassium tetrachloroplatinate(II) (K₂PtCl₄). The stereochemical outcome of these syntheses is famously dictated by the trans effect, which governs the position at which an incoming ligand will substitute another. nih.gov

For the synthesis of cis-diamminedichloroplatinum(II) (cisplatin), a common method involves the reaction of K₂PtCl₄ with an iodide salt, followed by ammonia (B1221849), and finally silver nitrate (B79036) and a chloride salt. nih.gov A more direct and widely recognized route is the Dhara method, which starts with K₂PtCl₄ and reacts it with ammonia in an aqueous solution, where careful control of reaction conditions yields the cis isomer. nih.gov In contrast, the trans isomer is typically prepared by reacting tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂) with hydrochloric acid. nih.gov

Modern synthetic strategies have expanded to include a wide array of ligands beyond simple ammonia, leading to novel Pt(II) dichloride complexes. These methods often involve the reaction of K₂PtCl₄ with various organic ligands, such as 1-methylnitropyrazoles or 3,5-dimethyl-4-nitroisoxazole, in aqueous or mixed-solvent systems. nih.govnih.gov Another approach is to use a different platinum precursor, such as dichlorobis(dimethylsulfoxide)platinum(II) (PtCl₂(DMSO)₂), which can then react with ligands like N-sulfonylated di(2-picolyl)amine. nih.gov Syntheses can also be multi-step, involving the initial creation of complex organic ligands which are then coordinated to the platinum center. researchgate.netmdpi.com For instance, 1,4-diamine ligands can be synthesized and subsequently reacted with K₂PtCl₄ in an ethanol/water mixture to produce the final platinum(II) complex. researchgate.net

The table below summarizes various synthetic routes to different platinum(II) dichloride complexes.

| Starting Material | Key Reagents / Conditions | Resulting Complex Type | Citation |

| K₂[PtCl₄] | Aqueous NH₃ | cis-[Pt(NH₃)₂Cl₂] | nih.gov |

| [Pt(NH₃)₄]Cl₂ | HCl | trans-[Pt(NH₃)₂Cl₂] | nih.gov |

| K₂[PtCl₄] | 1-methylnitropyrazole derivatives | cis and trans dichlorobis(1-methyl-nitropyrazole)platinum(II) | nih.gov |

| K₂[PtCl₄] | 3,5-dimethyl-4-nitroisoxazole | cis and trans dichlorobis(3,5-dimethyl-4-nitroisoxazole)platinum(II) | nih.gov |

| PtCl₂(DMSO)₂ | N(SO₂quin)dpa in ethanol | PtCl₂(N(SO₂quin)dpa) | nih.gov |

| K₂[PtCl₄] | 1,2-bis(aminomethyl)cyclohexane ligand in ethanol/water | [(1,4-diamine)dichloro]platinum(II) | researchgate.net |

| K[PtCl₃(Eteug)] | 2-aminopyridine in acetone | trans-[PtCl₂(Eteug)(C₅H₆N₂)] | nih.gov |

Ligand Exchange Dynamics and Derivatization Strategies in Platinum(II) Coordination

The chemical transformations of platinum(II) complexes are dominated by ligand exchange reactions. For square-planar d⁸ complexes like Azane;platinum(2+);dichloride;hydrate, these substitutions predominantly occur via an associative mechanism. nih.gov This pathway involves the approach of an incoming ligand to the platinum center, forming a five-coordinate trigonal-bipyramidal intermediate, which then releases a leaving group to return to a square-planar geometry. nih.gov

The lability of the ligands is crucial, and the chloride ligands in [Pt(amine)₂Cl₂] complexes are readily replaced. nih.gov This reactivity is the basis for numerous derivatization strategies aimed at modifying the complex's properties. A classic example is the substitution of chloride ligands with chelating dicarboxylates. nih.gov The dynamics of these exchanges can be complex; for instance, dynamic ligand exchange reactions in solution can lead to the formation of new metastable supramolecular structures, such as emissive gels, that are not accessible through direct synthesis. chemrxiv.org In some advanced systems, ligand exchange can even be triggered by non-classical methods, such as with two-photon light absorption. nih.gov

Derivatization is not limited to the leaving groups. The non-leaving amine ligands can also be modified to create analogs with different steric and electronic properties. Introducing bulky groups can sterically shield the platinum center, which in turn regulates subsequent ligand substitution reactions. nih.gov This strategic derivatization can be used to fine-tune the reactivity of the complex.

The table below highlights several derivatization strategies for platinum(II) complexes.

| Starting Complex Type | Reagent / Method | Transformation Type | Product Type | Citation |

| cis-[PtL₂Cl₂] | Dicarboxylate salts | Ligand Exchange | cis-[PtL₂(dicarboxylate)] | nih.gov |

| Pt(II) with chromophoric N^N^N ligand | Ancillary ligands in solution | Dynamic Ligand Exchange | Supramolecular assemblies, gels | chemrxiv.org |

| Pt(II) with derivatized pyridine (B92270) ligands | 600-740 nm light | Two-Photon Activated Ligand Exchange | Substituted Pt(II) complex | nih.gov |

| Cisplatin (B142131) analogs | Introduction of bulky substituents on ligands | Steric Shielding / Functionalization | Sterically hindered Pt(II) complexes | nih.gov |

Stereochemical Control and Isomerization Pathways in Platinum(II) Coordination Compounds

Controlling the stereochemistry—specifically, the formation of cis versus trans isomers—is a central theme in the chemistry of square-planar platinum(II) compounds. The primary tool for this control during synthesis is the trans effect, which describes the tendency of certain ligands to direct incoming substituents to the position trans to themselves. nih.gov Chloride has a greater trans-directing effect than ammonia. Consequently, reacting [PtCl₄]²⁻ with ammonia leads to the substitution of one chloride, and the next ammonia molecule is directed cis to the first, yielding the cis isomer. nih.gov Conversely, starting with [Pt(NH₃)₄]²⁺ and reacting with HCl, the strong trans-directing effect of chloride ensures that after one substitution, the next chloride replaces the ammonia trans to the first chloride, resulting in the trans isomer. nih.gov

The following table compares the synthetic control leading to cis and trans isomers.

| Desired Isomer | Starting Material | Key Principle / Reagent | Resulting Isomer | Citation |

| cis | [PtCl₄]²⁻ | Trans effect of Cl⁻ > NH₃; reaction with NH₃ | cis-[Pt(NH₃)₂Cl₂] | nih.gov |

| trans | [Pt(NH₃)₄]²⁺ | Trans effect of Cl⁻ > NH₃; reaction with HCl | trans-[Pt(NH₃)₂Cl₂] | nih.gov |

| trans from cis | cis-[Pt(ligand)₂Cl₂] | Thermal isomerization (e.g., 160 °C, solid state) | trans-[Pt(ligand)₂Cl₂] | nih.gov |

| trans from cis | cis-[Pt(ligand)₂Cl₂] | Dissolution in polar aprotic solvents (e.g., DMSO) | trans-[Pt(ligand)₂Cl₂] | nih.gov |

Mechanistic Studies of Azane;platinum(2+);dichloride;hydrate Formation and Reactivity

Mechanistic studies provide a deeper understanding of how platinum(II) complexes form and react. The formation of Azane;platinum(2+);dichloride;hydrate and its analogs through ligand substitution is generally understood to proceed via an associative mechanism. nih.gov This process involves the formation of a five-coordinate trigonal-bipyramidal intermediate, a pathway that has been extensively studied for square-planar d⁸ metal complexes. nih.gov

The reactivity of these complexes has also been a focus of mechanistic investigation. Studies on the reactions of various Pt(II) complexes with biologically relevant molecules, such as those containing nitrogen and sulfur donors, have shed light on their substitution behavior under different conditions of temperature and pH. rsc.org These studies are crucial for understanding the fundamental reaction patterns of these coordination compounds.

Beyond simple substitution, the self-assembly of platinum(II) complexes into ordered nanostructures is another area of mechanistic interest. The formation of these aggregates can be driven by a combination of Pt-Pt interactions and ligand-ligand π-π stacking forces. nih.gov The dynamics of this self-assembly process can be monitored using techniques like UV-vis spectroscopy, which can detect the emergence of metal-metal-to-ligand charge transfer (MMLCT) bands upon aggregation. nih.gov In other contexts, such as catalysis, mechanistic proposals suggest that reactivity can be initiated by photochemical activation, possibly involving ligand dissociation (hemilability) and cis/trans isomerization to generate the active catalytic species. nih.gov

Advanced Spectroscopic and Structural Elucidation of Azane;platinum 2+ ;dichloride;hydrate Systems

High-Resolution Crystallographic Analysis of Platinum(II) Coordination Compounds

X-ray crystallography provides definitive, atomic-resolution insights into the three-dimensional structure of platinum(II) complexes and their interactions with biological targets. While the structure of the simple hydrated parent compound is a key intermediate, crystallographic studies have been particularly revealing in the context of its biomolecular adducts, primarily with DNA. nih.govhuji.ac.il

When cisplatin (B142131) binds to DNA, it most commonly forms 1,2-intrastrand cross-links between adjacent guanine (B1146940) bases. nih.gov High-resolution crystallographic analysis of a cisplatin-DNA adduct on a duplex DNA dodecamer revealed significant structural distortions. acs.org The platinum atom coordinates to the N7 atoms of two adjacent guanine residues, causing the DNA duplex to bend significantly and unwind. nih.govacs.org This binding disrupts the normal base stacking and alters the groove dimensions, widening the minor groove while compacting and flattening the major groove. nih.govacs.org

The structure of a platinated DNA duplex, resolved at 2.6 Å, showed a unique combination of A- and B-type DNA characteristics. nih.gov The bending and unwinding induced by the adduct are crucial for the subsequent recognition by high-mobility group (HMG) proteins, a key event linked to the compound's cytotoxic effects. nih.gov

Table 1: Selected Crystallographic Data for a Cisplatin-DNA Adduct

| Parameter | Value | Reference |

|---|---|---|

| Resolution | 2.6 Å | acs.org |

| Space Group | P1 | acs.org |

| Unit Cell Dimensions | a=31.27 Å, b=35.46 Å, c=47.01 Å | acs.org |

| α=79.81°, β=84.75°, γ=82.79° | acs.org | |

| Key Feature | Significant DNA bending (26° roll) | acs.org |

These crystallographic studies provide a static yet detailed snapshot that is fundamental to understanding how the coordination of the cis-{Pt(NH₃)₂}²⁺ moiety to DNA alters its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Platinum(II) Complexes: Insights into Structure and Dynamics

NMR spectroscopy is a powerful tool for studying the structure and dynamics of platinum(II) complexes in solution. nih.gov The hydrolysis of cisplatin and its subsequent reactions can be monitored using ¹⁹⁵Pt and ¹⁵N NMR. researchgate.netnih.gov The ¹⁹⁵Pt chemical shift is highly sensitive to the coordination sphere of the platinum atom, making it an excellent probe for identifying the nature of the bound ligands (e.g., Cl⁻, H₂O, N-donor from a nucleobase). researchgate.netresearchgate.net

Upon hydrolysis of cisplatin in aqueous solution, new signals appear in the ¹⁹⁵Pt NMR spectrum corresponding to the formation of cis-[PtCl(H₂O)(NH₃)₂]⁺ and cis-[Pt(H₂O)₂(NH₃)₂]²⁺. nih.gov Similarly, ¹⁵N NMR, often used with ¹⁵N-labeled compounds to enhance sensitivity, provides valuable information. researchgate.net The ¹J(¹⁹⁵Pt-¹⁵N) coupling constants and ¹⁵N chemical shifts are indicative of the ligand trans to the ammine group, allowing for unambiguous structural assignments. researchgate.netresearchgate.net

For instance, the pKa values of the aquated species have been determined using ¹H and ¹⁵N NMR techniques, which allow for measurements at low, biologically relevant concentrations. rsc.org Studies have shown that the mono-aquated complex is a key reactive species. open.edu NMR has also been instrumental in characterizing the structure of platinum-DNA adducts in solution, confirming that the solid-state geometry observed in crystals is largely maintained in the solution phase. huji.ac.ilresearchgate.net

Table 2: Representative ¹⁹⁵Pt NMR Chemical Shifts for Cisplatin and its Hydrolysis Products

| Compound/Species | ¹⁹⁵Pt Chemical Shift (ppm) | Environment | Reference |

|---|---|---|---|

| cis-[PtCl₂(NH₃)₂] | ~ -2100 | Aqueous | researchgate.net |

| cis-[PtCl(H₂O)(NH₃)₂]⁺ | ~ -1750 | Aqueous | researchgate.net |

These NMR parameters provide critical data on the kinetics of hydrolysis and the precise structures of the complexes as they exist and interact in solution. nih.govacs.org

Vibrational (IR, Raman) and Electronic (UV-Vis, CD) Spectroscopies in Probing Platinum(II) Interactions

Vibrational and electronic spectroscopies offer further layers of detail regarding the bonding and electronic structure of platinum(II) complexes and their adducts.

Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of the molecule. In platinum(II) ammine complexes, the Pt-N and Pt-Cl stretching frequencies are particularly informative. cdnsciencepub.comcdnsciencepub.com For cis-isomers, group theory predicts two active Pt-Cl stretching vibrations in the IR spectrum, whereas trans-isomers show only one. researchgate.net This distinction provides a straightforward method for isomer identification. researchgate.net Typical Pt-Cl stretching frequencies appear in the far-IR region, around 300-360 cm⁻¹. cdnsciencepub.comresearchgate.net The Pt-N stretching modes are also observable and can be affected by changes in the coordination environment.

Electronic (UV-Vis and CD) Spectroscopy: UV-visible absorption spectroscopy is used to study the electronic transitions within the platinum complex. The spectra of Pt(II) complexes typically show bands corresponding to d-d transitions and more intense charge-transfer bands. capes.gov.broup.com Upon interaction with DNA, changes in the absorption spectrum, such as hypochromicity (a decrease in absorbance) and bathochromic shifts (red shifts), can indicate intercalative or other binding modes. nih.govsemanticscholar.org

Circular Dichroism (CD) is particularly valuable for studying the interaction of platinum complexes with chiral biomolecules like DNA. capes.gov.br The native CD spectrum of B-DNA, which features a positive band around 275-280 nm and a negative band around 245 nm, is altered upon platinum binding. semanticscholar.org The formation of cisplatin-DNA adducts induces significant changes in the DNA's secondary structure, which are reflected as changes in the CD signal, providing evidence of conformational distortions. nih.govsemanticscholar.org

Table 3: Spectroscopic Data for Platinum(II) Systems

| Technique | Feature | Typical Range/Observation | Reference |

|---|---|---|---|

| Far-IR | ν(Pt-Cl) stretch (cis) | Two bands, ~300-360 cm⁻¹ | researchgate.net |

| UV-Vis | d-d transitions | Weak bands in visible/near-UV region | oup.com |

| UV-Vis | DNA Binding | Hypochromicity and bathochromic shift | nih.gov |

Mass Spectrometry Techniques for Characterizing Platinum-Containing Adducts

Mass spectrometry (MS) is an indispensable tool for the identification and characterization of platinum complexes and their adducts with biomolecules. nih.gov Electrospray ionization (ESI-MS) is a soft ionization technique particularly well-suited for analyzing these systems. capes.gov.br

ESI-MS can be used to identify the hydrolysis products of cisplatin, such as the monohydrated and dihydrated species, and even hydroxo-bridged dimers, each displaying a characteristic mass-to-charge (m/z) ratio. capes.gov.br The isotopic pattern of platinum provides a unique signature that aids in the identification of platinum-containing ions in a complex spectrum. nih.gov

When coupled with liquid chromatography (LC-MS), the technique allows for the separation and identification of various platinum-DNA and platinum-protein adducts from biological samples. nih.govnih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion (the "top-down" approach) to sequence the modified biomolecule and pinpoint the exact site of platination. nih.govnih.gov Various MS/MS methods, including collision-induced dissociation (CID) and electron-transfer dissociation (ETD), have been evaluated for their ability to characterize cisplatin-DNA adducts. nih.gov Inductively coupled plasma mass spectrometry (ICP-MS) offers exceptional sensitivity for quantifying the total amount of platinum bound to DNA or other cellular fractions, with detection limits in the nanogram per milliliter range. nih.govnih.gov

Biophysical Approaches to Platinum(II)-Biomolecule Interaction Studies

A variety of biophysical techniques are employed to study the interactions between aquated platinum(II) species and biomolecules, providing a comprehensive picture of the binding events and their consequences. rsc.org

As discussed previously, X-ray crystallography and NMR spectroscopy are cornerstone biophysical methods for obtaining high-resolution structural data on platinum-DNA and platinum-protein adducts. nih.govnih.gov These methods have revealed that cisplatin binding causes significant local distortions in DNA structure, which are recognized by cellular proteins. nih.govacs.org

Other spectroscopic techniques also play a crucial role. Fluorescence spectroscopy can be used to study binding interactions, for example, by monitoring the quenching of fluorescence from a DNA-intercalating dye or from tryptophan residues in a protein upon platinum binding. nih.govnih.gov Circular dichroism provides information on conformational changes in both DNA and proteins upon platination. nih.govnih.gov

Viscosity measurements can help differentiate between binding modes. For instance, classical intercalation of a ligand into the DNA helix typically increases the viscosity of the DNA solution due to the lengthening of the helix, whereas non-covalent or electrostatic interactions may have little to no effect. nih.govsemanticscholar.org Combined, these biophysical studies provide a multi-faceted view of the structural and dynamic consequences of platinum(II) coordination to biological macromolecules. rsc.orgrsc.org

Table of Mentioned Compounds

| Compound Name | Formula/Description |

|---|---|

| Azane;platinum(2+);dichloride;hydrate | The hydrated system of cis-diamminedichloridoplatinum(II) |

| cis-diamminedichloridoplatinum(II) (Cisplatin) | cis-[PtCl₂(NH₃)₂] |

| cis-[Pt(NH₃)₂(H₂O)Cl]⁺ | Monoaquated cisplatin |

| cis-[Pt(NH₃)₂(H₂O)₂]²⁺ | Diaquated cisplatin |

| cis-[Pt(OH)(NH₃)₂]⁺ | Monohydroxo cisplatin species |

| Deoxyguanosine | A purine (B94841) nucleoside found in DNA |

| trans-diamminedichloropalladium(II) | trans-[PdCl₂(NH₃)₂] |

Molecular and Cellular Mechanisms of Action of Azane;platinum 2+ ;dichloride;hydrate in in Vitro Systems

DNA Adduct Formation and Molecular Recognition Pathways

The primary mechanism of action for Azane;platinum(2+);dichloride;hydrate involves its covalent binding to DNA, forming a variety of adducts that disrupt DNA structure and function. nih.govnih.govnih.gov These lesions obstruct critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.govyoutube.comnih.gov

Specificity and Conformational Changes Induced by Platinum-DNA Binding

Azane;platinum(2+);dichloride;hydrate demonstrates a clear binding preference for the N7 position of purine (B94841) bases, particularly guanine (B1146940) and to a lesser extent, adenine. nih.govnih.govyoutube.com This interaction leads to the formation of several distinct types of DNA adducts. The most prevalent are 1,2-intrastrand crosslinks, which occur between adjacent purine bases on the same DNA strand. nih.govnih.govnih.gov These are followed in frequency by 1,3-intrastrand crosslinks, interstrand crosslinks between opposite DNA strands, and monofunctional adducts where only one arm of the platinum complex binds to DNA. nih.govacs.orgnih.gov

The formation of these platinum-DNA adducts induces significant and specific distortions in the DNA double helix. nih.govnih.gov The 1,2-intrastrand d(GpG) adduct, the most common lesion, causes the DNA to bend sharply by approximately 35-45 degrees and unwind. nih.govnih.gov This bending creates a widened, shallow minor groove on the DNA surface. nih.govyoutube.com A phenylalanine residue from a recognizing protein can then intercalate into a hydrophobic notch created at the platinum crosslink site, further kinking the DNA helix. nih.govyoutube.com These conformational changes are critical as they serve as recognition sites for various cellular proteins. nih.govnih.gov

| Adduct Type | Binding Site Sequence | Approximate Prevalence | Key Structural Change |

|---|---|---|---|

| 1,2-Intrastrand Crosslink | d(GpG) | ~65% nih.govoup.com | Significant bending and unwinding of DNA helix. nih.gov |

| 1,2-Intrastrand Crosslink | d(ApG) | ~22-25% nih.govoup.com | Bending and distortion of DNA structure. nih.gov |

| 1,3-Intrastrand Crosslink | d(GpNpG) | ~5-10% nih.govoup.com | Forms a larger loop-out of the intervening nucleotide. acs.org |

| Interstrand Crosslink | d(GpC) | ~1-5% acs.orgnih.govoup.com | Covalently links the two complementary DNA strands. acs.org |

| Monofunctional Adduct | dG | <1% acs.orgnih.gov | Minimal initial distortion compared to crosslinks. acs.org |

Molecular Basis of DNA Repair Pathway Engagement (e.g., NER, MMR)

The cellular response to platinum-DNA adducts is mediated by DNA repair pathways. nih.gov The Nucleotide Excision Repair (NER) pathway is the primary mechanism responsible for recognizing and removing the bulky, helix-distorting lesions created by Azane;platinum(2+);dichloride;hydrate, particularly intrastrand crosslinks. nih.govresearchgate.netmdpi.com The NER system, involving proteins like ERCC1, identifies the structural damage and excises the damaged DNA segment, which is then re-synthesized. mdpi.commdpi.com

The Mismatch Repair (MMR) system also plays a crucial role, though its engagement can contribute to the compound's cytotoxicity. nih.govresearchgate.net MMR proteins can recognize the distortions caused by platinum adducts but are unable to repair them effectively. nih.govresearchgate.net This leads to a futile cycle of repeated attempts to excise the nucleotide opposite the adduct, which can result in the formation of persistent single-strand breaks and ultimately lethal double-strand breaks, triggering apoptosis. nih.govresearchgate.net Consequently, while a functional NER pathway can confer resistance, a deficient MMR pathway is often associated with resistance to the compound. nih.govnih.gov

Platinum(II) Complex Interactions with Proteins and Subcellular Structures

Beyond its direct interaction with DNA, the biological activity of Azane;platinum(2+);dichloride;hydrate is significantly modulated by its interactions with a host of cellular proteins and its trafficking through various subcellular compartments. youtube.comnih.gov

| Protein/Protein Family | Interaction | Cellular Consequence |

|---|---|---|

| High-Mobility Group (HMG) Proteins (e.g., HMGB1, HMGB3) | Binds specifically to bent DNA at the site of 1,2-intrastrand adducts. nih.govdtic.mil | Shields adducts from NER repair, enhances cytotoxicity, and assists in lesion repair in resistant cells. nih.govfrontierspartnerships.orgdtic.mil |

| NER Pathway Proteins (e.g., ERCC1, XPC) | Recognize and excise platinum-DNA adducts. researchgate.netmdpi.com | Removes DNA damage, a key mechanism of cellular resistance. mdpi.com |

| MMR Pathway Proteins (e.g., MutSα) | Recognize platinum-DNA adducts but fail to properly repair them. nih.govresearchgate.net | Initiates a futile repair cycle that can lead to double-strand breaks and apoptosis. nih.govresearchgate.net |

| Transcription Factors (e.g., UBF, SRY, Smad3) | Binding can be inhibited by DNA adducts or the factors can bind to the adducts. frontierspartnerships.orgnih.gov | Disrupts normal gene transcription and signaling pathways (e.g., TGF-β). frontierspartnerships.orgnih.gov |

Molecular Mechanisms of Cellular Uptake and Efflux Transporters

The entry of Azane;platinum(2+);dichloride;hydrate into cells is a regulated process, not solely dependent on passive diffusion. pnas.orgnih.govnih.gov The primary transporter responsible for its uptake is the high-affinity copper transporter 1 (CTR1). pnas.orgnih.govaacrjournals.org Studies have demonstrated that cells with higher expression of CTR1 accumulate more of the compound and are more sensitive to its effects, while deletion or reduced expression of the CTR1 gene confers resistance. pnas.orgaacrjournals.orgnih.gov Other transporters, such as organic cation transporters (OCTs), may also contribute to its uptake. nih.gov

Conversely, the cell actively removes the platinum complex using efflux transporters, which is a significant mechanism of drug resistance. nih.govelsevierpure.com Key proteins involved in this process are the copper-transporting P-type ATPases, ATP7A and ATP7B. nih.govelsevierpure.com These transporters, which normally function to regulate intracellular copper levels by pumping excess copper out of the cell, also recognize and export the platinum compound, thereby reducing its intracellular concentration and cytotoxic potential. nih.govnih.gov

| Transporter | Type | Function in Relation to Azane;platinum(2+);dichloride;hydrate |

|---|---|---|

| CTR1 (Copper Transporter 1) | Uptake/Influx | Mediates the primary uptake of the compound into the cell. pnas.orgaacrjournals.org |

| OCT2 (Organic Cation Transporter 2) | Uptake/Influx | Contributes to cellular uptake, particularly in specific tissues like the kidney. nih.gov |

| ATP7A | Efflux | Pumps the compound out of the cell, reducing intracellular accumulation. nih.govelsevierpure.com |

| ATP7B | Efflux | Pumps the compound out of the cell; implicated in resistance. nih.govelsevierpure.com |

Intracellular Trafficking and Subcellular Localization Studies

Following its transport across the plasma membrane, Azane;platinum(2+);dichloride;hydrate is trafficked throughout the cell. nih.gov A significant portion is transported to the nucleus, where it can interact with genomic DNA to form the adducts central to its mechanism of action. youtube.com Imaging studies have allowed for the precise localization of the platinum-containing species within single cells, confirming its accumulation in the nucleus. nih.gov

However, the compound is not exclusively localized to the nucleus. nih.gov It is also found in the cytosol, where it can interact with various proteins and scavengers like glutathione (B108866). nih.govnih.gov Furthermore, it accumulates in several organelles, including mitochondria, the endoplasmic reticulum, and lysosomes. nih.gov Its presence in mitochondria can lead to mitochondrial DNA damage and the production of reactive oxygen species (ROS), contributing to cellular stress and apoptosis. mdpi.com The accumulation in different subcellular compartments highlights that its cytotoxicity is a result of a multi-faceted attack on various cellular structures and pathways. nih.gov

Induction of Cellular Responses: Apoptosis and Cell Cycle Modulation at the Molecular Level

The primary mechanism of action of azane;platinum(2+);dichloride;hydrate is the induction of DNA damage, which subsequently activates signaling pathways leading to cell cycle arrest and apoptosis. nih.gov

The interaction between the aquated platinum complex and DNA results in the formation of various adducts, primarily 1,2-intrastrand cross-links between adjacent purine bases, most commonly guanines. nih.gov These DNA adducts significantly distort the helical structure of DNA, causing it to bend and unwind. youtube.comnih.gov This structural alteration is a critical signal for the cell's DNA damage response (DDR) machinery.

The presence of these platinum-DNA adducts is recognized by various cellular proteins, including the high mobility group (HMG) domain proteins, which bind to the distorted DNA and shield the adducts from immediate repair. youtube.com This persistent DNA damage serves as a potent trigger for programmed cell death, or apoptosis. The apoptotic cascade initiated by azane;platinum(2+);dichloride;hydrate involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key mediator in this process is the tumor suppressor protein p53. nih.gov In response to DNA damage, p53 is activated and transcriptionally upregulates a host of pro-apoptotic genes. One of the crucial targets of p53 is the PMAIP1 gene, which encodes the protein Noxa. Studies in human normal kidney tubule epithelial cells (ciPTECs) have shown a strong, concentration-dependent increase in PMAIP1 gene expression following treatment with platinum compounds. mdpi.com The p53 protein also plays a pivotal role in modulating the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.gov This involves downregulating anti-apoptotic members like Bcl-2 and upregulating pro-apoptotic members, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

In conjunction with inducing apoptosis, azane;platinum(2+);dichloride;hydrate profoundly affects the cell cycle. The DDR pathways activated by DNA damage trigger cell cycle checkpoints to halt cellular progression, presumably to allow time for DNA repair. nih.gov If the damage is too extensive to be repaired, the cell is directed towards apoptosis. Different cancer cell lines exhibit arrest at various phases of the cell cycle upon treatment. For instance, in vitro studies on Ehrlich ascites tumor cells have shown that the compound can induce an accumulation of cells in the late S phase and the G2 phase. nih.gov Other studies on human promyelocytic leukemia (HL-60) cells demonstrated that low doses of the platinum compound caused cell cycle arrest at the DNA synthesis (S) phase, with a subsequent accumulation in the sub-G1 phase, which is indicative of apoptosis. nih.gov This cell cycle arrest is orchestrated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. nih.gov For example, the p53-dependent activation of the CDK inhibitor p21 can lead to G1/S arrest. nih.gov Furthermore, the cytotoxicity of the platinum compound has been shown to be dependent on the activation of CDK2. nih.gov

Table 1: Effects of Azane;platinum(2+);dichloride;hydrate on Cell Cycle Distribution in Human Promyelocytic Leukemia (HL-60) Cells

| Treatment Concentration | Cell Cycle Phase | Percentage of Cells |

| Control | Sub-G1 | ~5% |

| G0/G1 | ~40% | |

| S | ~35% | |

| G2/M | ~20% | |

| 2 µM | Sub-G1 | ~30% |

| G0/G1 | Reduced | |

| S | Increased | |

| G2/M | - | |

| 3 µM | Sub-G1 | ~51% |

| G0/G1 | Reduced | |

| S | - | |

| G2/M | - | |

| Data derived from studies on HL-60 cells treated for a specified duration. The accumulation in the sub-G1 phase is indicative of apoptotic cells. nih.gov |

Role of Reactive Oxygen Species and Oxidative Stress in Platinum(II) Complex Activity

Beyond direct DNA damage, the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress are significant contributors to the cytotoxic mechanism of azane;platinum(2+);dichloride;hydrate. youtube.comnih.gov Cancer cells inherently exhibit higher levels of oxidative stress compared to normal cells due to their increased metabolic activity. youtube.com The administration of this platinum compound exacerbates this state, pushing the cell beyond its antioxidant capacity and triggering cell death pathways.

The mitochondrion is a primary target for the induction of oxidative stress by the platinum complex. youtube.com The compound can lead to mitochondrial dysfunction, which not only impairs energy metabolism but also results in the overproduction of ROS such as superoxide (B77818) anions and hydrogen peroxide. nih.gov This surge in ROS can inflict further damage on cellular components, including lipids (lipid peroxidation), proteins, and DNA itself, thereby amplifying the initial DNA damage caused by the platinum adducts. researchgate.net

The increased ROS levels act as signaling molecules, activating various stress-response pathways. Key among these are the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. nih.gov For example, in human malignant testicular germ cell lines, the apoptosis-inducing effect of the platinum compound was found to be mediated through the ROS-dependent activation of the MEK-ERK signaling pathway. nih.gov Similarly, in laryngeal squamous cancer cells, the suppression of the antioxidant enzyme heme oxygenase-1 (HO-1) enhanced the activation of the p38 and JNK pathways, thereby increasing the sensitivity of the cancer cells to the platinum drug. researchgate.net

The interplay between ROS and apoptosis is intricate. Enhanced ROS generation can disrupt mitochondrial homeostasis, leading to the upregulation of pro-apoptotic factors and the downregulation of anti-apoptotic factors, which facilitates the release of cytochrome c and subsequent caspase activation. mdpi.com This demonstrates that oxidative stress is not merely a byproduct of the drug's action but an integral part of its cytotoxic arsenal, working in concert with direct DNA damage to ensure the elimination of cancer cells.

Table 2: Modulation of Oxidative Stress-Related Factors by Azane;platinum(2+);dichloride;hydrate in In Vitro Cancer Models

| Cancer Cell Line | Observed Effect | Molecular Consequence | Reference |

| Bladder Cancer Cells (T24, J82) | Increased ROS generation | Reduced cell viability, induction of apoptosis | jcpjournal.org |

| Laryngeal Cancer Cells (Hep-2) | Increased ROS generation | Activation of p38 and JNK phosphorylation | researchgate.net |

| Testicular Germ Cell Lines (NCCIT) | ROS-dependent phosphorylation of ERK | Activation of MEK-ERK signaling pathway, apoptosis | nih.gov |

| Chondrocytes (TC28a2) | Increased ROS concentration | Activation of NF-κB and apoptosis | nih.gov |

| This table summarizes findings from various in vitro studies demonstrating the induction of ROS and activation of downstream signaling pathways. |

Theoretical and Computational Investigations of Azane;platinum 2+ ;dichloride;hydrate Reactivity and Structure

Quantum Chemical Calculations: Electronic Structure, Bonding, and Reactivity

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of cisplatin (B142131) and its hydrated derivatives. nih.gov These methods allow for a detailed examination of the electronic structure, the nature of chemical bonds, and the molecule's reactivity, particularly in the context of its biological mechanism. nih.govnih.gov

The activation of cisplatin is understood to begin with hydrolysis, a process where a chloride ligand is replaced by a water molecule. nih.govrsc.org This aquation reaction is a key step, as it forms the reactive aqua species, such as cis-[PtCl(NH₃)₂(H₂O)]⁺, which can then interact with biological targets like DNA. rsc.org Quantum chemical studies, including those using wave function analyses like the Quantum Theory of Atoms in Molecules (QTAIM) and the Interacting Quantum Atoms (IQA) energy partition, have explored the chemical bonds that are broken and formed during this process. nih.govnih.gov

Investigations have revealed that the hydration process is slightly endothermic. nih.gov The inclusion of explicit water molecules in calculations is crucial for accurately modeling the system. nih.govnih.govmdpi.com For instance, adding explicit water molecules can significantly affect the calculated activation energies for hydrolysis, bringing them into closer agreement with experimental values. nih.govmdpi.comresearchgate.net The surrounding water molecules can preferentially stabilize either the reactants or the transition state, thereby influencing the reaction energetics. mdpi.com Fragment Molecular Orbital-based Molecular Dynamics (FMO-MD) simulations have shown that the fluctuation of the Pt-Cl bond, which is critical for activating the compound's anticancer properties, is induced by charge transfer interactions with solvent water molecules. researchgate.netbohrium.com

Natural Bonding Orbital (NBO) population analysis has been used to study charge distribution changes during hydrolysis. nih.govresearchgate.net These analyses show that significant variations in atomic charges occur in the equatorial plane of the five-coordinate trigonal-bipyramidal (TBP)-like transition state. nih.govresearchgate.net The consideration of solvent effects is essential for obtaining an accurate picture of the hydrolysis mechanism. nih.govresearchgate.net

Table 1: Calculated Thermodynamic Properties of Cisplatin Hydration

| Reaction Step | Computational Method | Calculated Gibbs Energy (ΔG) | Reference |

|---|---|---|---|

| First Dechlorination | B3LYP/6-31+G(d) with COSMO | 7.0 kcal/mol | nih.gov |

| Second Dechlorination | B3LYP/6-31+G(d) with COSMO | 8.4 kcal/mol | cuni.cz |

| Ammonium Replacement | B3LYP/6-31+G(d) with COSMO | 14.2 kcal/mol | nih.gov |

| First Hydrolysis | mPW1PW91/SDD with solvent effect | 3.1 kcal/mol (matches experiment) | cuni.cz |

Density Functional Theory (DFT) Applications in Platinum(II) Complex Studies

Density Functional Theory (DFT) has become a versatile and essential tool for investigating the chemical reactivity and properties of platinum(II) complexes. researchgate.net It has been pivotal in understanding the key activation step of cisplatin and other platinum drugs. researchgate.net DFT calculations have been successfully used to model the hydrolysis of cisplatin, providing detailed mechanistic insights and potential energy surfaces. researchgate.net

Numerous studies have employed DFT to characterize cisplatin and its analogues. nih.gov Hybrid DFT functionals, such as B3LYP and PBE0, are commonly used, often in combination with basis sets like LANL2DZ for platinum and 6-31G* for other atoms, to calculate theoretical descriptors. nih.govcornell.edusemanticscholar.org These descriptors are then used to classify compounds and understand structure-activity relationships. nih.govnih.gov A systematic evaluation of 80 different DFT methods found that the PBE0 functional, combined with the def2-TZVP basis set for ligand atoms and corrections for relativistic effects and solvation, provided the best performance for reproducing experimental geometries of platinum complexes. cornell.edusemanticscholar.org

DFT studies have confirmed that the hydrolysis of cisplatin proceeds via a second-order nucleophilic substitution (SN2) pathway, identifying five stationary states: reactant, two intermediates, a transition state, and the product. nih.govresearchgate.net The transition state adopts a five-coordinate trigonal-bipyramidal (TBP)-like geometry. nih.govnih.govresearchgate.net Calculations that include solvent effects, often using a polarizable continuum model (PCM), are crucial for obtaining accurate results that agree with experimental data. nih.govnih.gov For example, the calculated rate constant for cisplatin dechlorination using DFT with a solvent model (1.3 x 10⁻⁴ s⁻¹) is in excellent agreement with experimental findings. nih.gov

DFT has also been applied to study the interaction of aquated cisplatin with DNA bases. acs.org These calculations help to elucidate the mechanism of DNA platination, which is the ultimate step leading to the compound's cytotoxic effect. acs.org

Table 2: Key Findings from DFT Studies on Cisplatin Hydrolysis

| Finding | DFT Functional/Method | Significance | Reference(s) |

|---|---|---|---|

| Confirmation of SN2 Mechanism | mPW1PW91/SDD | Elucidated the detailed reaction pathway with a TBP-like transition state. | researchgate.net, nih.gov |

| Accurate Rate Constant | B3LYP/6-31+G(d) with COSMO | Calculated dechlorination rate constant of 1.3 x 10⁻⁴ s⁻¹ matches experimental data. | nih.gov |

| Importance of Solvation | Various (e.g., PCM) | Including solvent effects is critical for accurate energy and structure predictions. | researchgate.net, nih.gov, nih.gov, researchgate.net |

| Best Performing Functional | PBE0 with def2-TZVP | Identified as the most accurate for predicting geometries of Pt complexes. | cornell.edu, semanticscholar.org |

Molecular Dynamics Simulations for Platinum(II)-Biomolecule Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions over time. For platinum(II) complexes, MD simulations provide crucial insights into their interactions with biological macromolecules, such as DNA and proteins, as well as the surrounding solvent environment. nih.govnih.gov

Classical MD simulations have been extensively used to study the hydration of cisplatin and its aquated derivatives. acs.org By developing specific force fields and interaction potentials, researchers can simulate the complex in a solution of water molecules and analyze the structure of its hydration shell. acs.orgresearchgate.net These studies have revealed that the hydration number, or the number of water molecules in the first hydration shell, decreases as the net charge of the platinum complex increases. acs.org For instance, the hydration number drops from approximately 27 for neutral cisplatin to 23 for the singly charged aqua-derivative and 18 for the doubly charged species. acs.org

MD simulations have been particularly valuable in investigating the conformational changes that occur in DNA upon binding with platinum complexes. nih.govnih.gov These simulations show that the formation of platinum-DNA adducts leads to significant structural distortions, including bending, unwinding, and twisting of the DNA double helix. nih.govnih.gov The specific nature of these distortions can depend on the ligands attached to the platinum center. nih.gov For example, simulations of cisplatin-DNA cross-links have shown increased roll angles and are consistent with crystal and NMR solution structures. nih.gov

Furthermore, MD simulations are used to study the non-covalent interactions between platinum complexes and DNA. nih.gov Polynuclear platinum(II) complexes, for instance, can interact with DNA through "phosphate clamps," where the complex forms non-covalent cyclical structures with the phosphate (B84403) backbone of DNA, preferentially in the minor groove. nih.gov These simulations help in understanding the molecular recognition processes that guide the binding of these complexes to DNA. nih.gov The combination of MD simulations with other techniques, such as quantum mechanics in QM/MM methods, allows for a more detailed and accurate description of these complex biological systems. researchgate.netnih.gov

Table 3: Applications of Molecular Dynamics Simulations for Platinum(II) Complexes

| Application Area | Key Insights | Simulation Details | Reference(s) |

|---|---|---|---|

| Hydration Studies | Hydration number decreases with increasing complex charge; detailed structure of hydration shells. | Classical MD with custom force fields (e.g., cisplatin-W) and SPC/E water models. | researchgate.net, acs.org |

| DNA Interaction (Covalent) | Characterization of DNA bending, unwinding, and conformational dynamics upon adduct formation. | Unrestrained, fully solvated MD simulations of platinated DNA oligomers. | nih.gov, nih.gov |

| DNA Interaction (Non-covalent) | Identification of "phosphate clamp" formation and preferential binding in the minor groove. | MD simulations of substitution-inert polynuclear Pt(II) complexes with DNA dodecamers. | nih.gov |

| Drug Delivery Systems | Investigation of cisplatin adsorption and stability within nanocarriers like Metal-Organic Frameworks (MOFs). | MD and umbrella sampling simulations at different pH levels. | acs.org |

In Silico Approaches for Rational Design and Prediction of Platinum(II) Compound Behavior

In silico methods, which encompass a wide range of computational techniques, are playing an increasingly vital role in the rational design and prediction of the behavior of new platinum(II) compounds. nih.govnih.gov These approaches aim to accelerate the discovery of more effective and less toxic anticancer agents by moving beyond the limitations of traditional trial-and-error synthesis. nih.govnih.gov

One key strategy is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov In this approach, theoretical molecular descriptors, calculated using methods like DFT, are correlated with experimentally determined biological activity (e.g., cytotoxicity). nih.gov Reliable QSAR models can then be used to predict the activity of novel, unsynthesized compounds, guiding chemists to focus on the most promising candidates. nih.gov These models have confirmed previously established structure-activity relationships and have shown that DFT-based descriptors can successfully predict the cytotoxicity of platinum compounds. nih.gov

Computational studies are also used to design platinum complexes with novel mechanisms of action or improved pharmacological profiles. acs.orgnih.gov For example, researchers are designing monofunctional platinum(II) complexes that violate the classical structure-activity rules of cisplatin, in the hope of overcoming drug resistance. nih.gov Computational analysis of these new complexes, including their aquation reactions and DNA binding potential, provides a theoretical basis for their observed activity. acs.org In silico screening can also be used to predict pharmacokinetic properties and toxicity, further refining the selection of drug candidates. nih.gov

Furthermore, computational methods are employed to design drug delivery systems. For instance, MD simulations have been used to investigate the encapsulation of novel platinum complexes within carriers like poly(D,L-lactic-co-glycolic acid) (PLGA), predicting the formation of stable drug-polymer complexes. researchgate.netnih.gov This in silico work helps in developing strategies to enhance the delivery and reduce the side effects of platinum-based drugs. researchgate.netnih.gov The rational design of new compounds, informed by a deep computational understanding of their structure, reactivity, and interactions, represents a modern and efficient path toward developing next-generation platinum anticancer agents. acs.org

Bioinorganic Chemistry of Platinum Ii Complexes: Advanced Concepts

Ligand Design Principles for Modulating Platinum(II) Reactivity and Selectivity

The reactivity and selectivity of platinum(II) complexes like cisplatin (B142131) are profoundly influenced by the nature of their ligands. numberanalytics.comoncohemakey.com The core design of cisplatin, cis-[Pt(NH₃)₂(Cl)₂], features two inert ammine (azane) ligands and two labile chloride ligands. This arrangement is critical for its biological activity. numberanalytics.compnas.org

The primary principle governing the activity of cisplatin is its activation through aquation. In the high-chloride environment of the bloodstream (~100 mM), the complex remains relatively inert, thus minimizing side reactions. numberanalytics.com Upon entering a cell, where the chloride concentration is significantly lower (~4-20 mM), the chloride ligands are displaced by water molecules in a stepwise process. numberanalytics.comrsc.org

cis-[Pt(NH₃)₂(Cl)₂] + H₂O ⇌ cis-[Pt(NH₃)₂(Cl)(H₂O)]⁺ + Cl⁻

cis-[Pt(NH₃)₂(Cl)(H₂O)]⁺ + H₂O ⇌ cis-[Pt(NH₃)₂(H₂O)₂]²⁺ + Cl⁻

These aquated species are the active forms of the drug, being more susceptible to nucleophilic attack by biological targets like DNA. numberanalytics.comrsc.org The rate of these aquation reactions can be modulated by altering the leaving groups. For instance, replacing the chloride ligands with more labile groups can increase the rate of activation, while less labile groups, such as in carboplatin, slow it down. nih.govsemanticscholar.org

| Complex | Leaving Ligand | Carrier Ligand | Relative Reactivity |

| Cisplatin | Cl⁻ | NH₃ | Moderate |

| Carboplatin | Cyclobutane-dicarboxylate | NH₃ | Slow |

| Oxaliplatin | Oxalate | Diaminocyclohexane | Moderate |

| Nedaplatin | Glycolate | NH₃ | Fast |

This interactive table summarizes how different ligands in clinically approved platinum(II) drugs influence their general reactivity.

Interactions with Endogenous Biological Ligands (e.g., Glutathione (B108866), Amino Acids, Peptides)

Once inside the cell, the aquated platinum(II) species can react with a variety of endogenous nucleophiles besides its primary target, DNA. These interactions can lead to the drug's deactivation and contribute to cellular resistance. libretexts.orgnih.gov

Glutathione (GSH) , a tripeptide present in high millimolar concentrations within cells, is a major player in the deactivation of cisplatin. libretexts.org The sulfhydryl group of its cysteine residue is a soft nucleophile that readily coordinates to the soft Pt(II) center, forming a Pt-S bond. This reaction can sequester the drug before it reaches the DNA. nih.gov Elevated levels of GSH are a known mechanism of cisplatin resistance. nih.govnih.gov

Amino Acids and Peptides: Individual amino acids with nucleophilic side chains, particularly methionine and cysteine, can also react with cisplatin. strath.ac.ukresearchgate.net Studies on human serum albumin (HSA), a major protein in blood plasma, have shown that cisplatin binds primarily to methionine residues, not just the free cysteine (Cys-34) as initially thought. strath.ac.ukresearchgate.net This binding to proteins is largely irreversible and can affect the drug's distribution and availability. strath.ac.uk The reaction with methionine sulfur can exert a strong trans influence, weakening the Pt-N bond of the ammine ligands and potentially leading to their dissociation. researchgate.net

DNA Binding: While interactions with other ligands are significant, the key therapeutic interaction is with DNA. The aquated cisplatin species preferentially bind to the N7 position of purine (B94841) bases, particularly guanine (B1146940). pnas.orgnih.gov This leads to the formation of several types of DNA adducts, with the most common being 1,2-intrastrand crosslinks between adjacent guanine bases (~65%) and adjacent adenine-guanine bases (~25%). nih.gov These adducts cause significant distortions in the DNA double helix, which ultimately triggers cellular processes leading to apoptosis. libretexts.orgnih.gov

| Biological Ligand | Primary Binding Site | Consequence of Interaction |

| Glutathione (GSH) | Cysteine sulfhydryl group | Drug inactivation, cellular detoxification |

| Methionine (in proteins) | Thioether sulfur | Drug sequestration, potential for protein cross-linking |

| Cysteine (in proteins) | Sulfhydryl group | Drug binding and inactivation |

| DNA (Guanine) | N7 atom | Formation of cytotoxic DNA adducts, therapeutic effect |

| DNA (Adenine) | N7 atom | Formation of cytotoxic DNA adducts |

This interactive table outlines the primary binding sites and consequences of the interaction between cisplatin and key endogenous biological ligands.

Redox Chemistry of Platinum(II) Species in Model Biological Environments

While cisplatin is a Pt(II) complex, its redox chemistry, particularly the potential for oxidation to Pt(IV), is an area of active investigation. Pt(IV) complexes are generally more kinetically inert and octahedral, compared to the square-planar Pt(II) complexes. nih.govnih.gov

The oxidation of Pt(II) to Pt(IV) in a biological context is not considered a major pathway for cisplatin itself. However, this redox couple is the foundation for the design of Pt(IV) prodrugs. anl.govmdpi.com These prodrugs are intentionally designed as Pt(IV) complexes, which are relatively unreactive. nih.gov They are thought to be reduced in vivo to their active Pt(II) counterparts, often near the tumor site, by endogenous reducing agents like glutathione or ascorbic acid. nih.govanl.gov This strategy aims to reduce side effects by keeping the drug in an inactive state until it reaches its target. mdpi.com

The reduction of a Pt(IV) complex to a Pt(II) species involves the loss of the two axial ligands. nih.govnih.gov The ease of this reduction is dependent on the nature of these axial ligands, which can be tailored to control the activation of the prodrug. nih.gov

Conversely, the oxidation of a Pt(II) complex to a Pt(IV) species can be achieved in laboratory settings using oxidizing agents like hydrogen peroxide. nih.govresearchgate.net This process typically results in the addition of two new ligands in the axial positions, trans to each other, while preserving the original square planar arrangement of the Pt(II) precursor's ligands in the equatorial plane. nih.gov

Development of Platinum(II)-Based Chemical Probes for Biological Systems

To better understand the cellular uptake, distribution, and mechanism of action of platinum drugs, researchers have developed Pt(II)-based chemical probes. A common strategy involves tethering a fluorescent molecule to a platinum complex. nih.govacs.org This allows for the visualization of the drug's localization within cells and even in live animal models using advanced microscopy techniques. acs.orgharvard.edu

Several challenges exist in designing these probes. The addition of a bulky fluorophore can significantly alter the physicochemical properties and biological activity of the parent platinum complex. nih.gov Therefore, careful design is required to ensure that the fluorescent analog behaves as a reasonable model for the non-fluorescent drug. nih.gov

Fluorophores like BODIPY (boron-dipyrromethene) have been successfully conjugated to Pt(II) complexes, creating probes with favorable properties for in vivo imaging, including high brightness and photostability. nih.govharvard.edu These fluorescent probes have enabled real-time monitoring of drug accumulation and the resulting DNA damage in individual tumor cells. nih.gov Other approaches have used fluorophores that exhibit a change in their fluorescence upon binding to the platinum center or upon its reduction from Pt(IV) to Pt(II), providing a way to monitor drug activation. researchgate.netacs.org

| Probe Type | Design Strategy | Information Gained |

| Fluorescently-Tagged Pt(II) | Covalent attachment of a fluorophore (e.g., BODIPY, fluorescein) to a cisplatin-like scaffold. nih.govnih.gov | Cellular uptake, subcellular localization (e.g., cytoplasm, nucleus, organelles), pharmacokinetics. nih.govacs.org |

| "Turn-on" Probes | A fluorophore that is quenched upon coordination to Pt(IV) and fluoresces upon reduction to Pt(II). researchgate.net | Spatiotemporal tracking of Pt(IV) prodrug activation. |

| Cisplatin-sensitive Probes | Fluorescent molecules that bind to the aquated, active form of cisplatin, causing a change in emission. acs.org | Detection of intracellular cisplatin release and activation. |

This interactive table describes different types of platinum-based chemical probes and their applications in biological research.

Advanced Non Clinical Applications of Platinum Ii Coordination Compounds

Catalytic Applications in Organic Transformations and Industrial Processes

The element platinum is a cornerstone of modern catalysis, valued for its high activity and stability in a vast range of chemical reactions. wikipedia.org However, the specific coordination complex, cisplatin (B142131), is not typically employed as a catalyst in major industrial or organic transformations. Its strong coordination to ammine ligands and its well-documented reactivity with biological nucleophiles like DNA make it less suitable for the catalytic cycles common in industrial processes compared to other platinum-based materials. nih.govyoutube.com

In the field of hydrogenation and dehydrogenation, metallic platinum, often supported on materials like carbon (Pt/C), platinum(IV) oxide (Adams' catalyst), or as part of bimetallic nanoparticles, is the standard. illinois.edursc.org These catalysts are essential for processes such as the production of high-octane gasoline and the manufacturing of vegetable oils. wikipedia.org Research into dehydrogenation for liquid organic hydrogen carriers (LOHCs) also focuses on platinum nanoparticles, where catalytic activity is highly dependent on particle size. mdpi.com There is a lack of scientific literature demonstrating the use of the cisplatin complex itself as a practical catalyst for these reactions.

Hydrofunctionalization reactions, which involve the addition of H-X across a double or triple bond, are critical in organic synthesis. While various transition metal complexes are used for these transformations, the application of cisplatin as a catalyst is not documented in mainstream chemical research. The catalytic activity in this area is dominated by other metals or different types of platinum complexes designed specifically to facilitate the desired bond formations.

Platinum is the benchmark electrocatalyst for the oxygen reduction reaction (ORR) and the hydrogen evolution reaction (HER), which are fundamental to proton-exchange membrane (PEM) fuel cells and water electrolysis. rsc.orgnih.govresearchgate.netyoutube.com Research in this area focuses on maximizing the efficiency and surface area of platinum while minimizing cost. youtube.comjhu.edu This is achieved by using platinum-based alloys (e.g., Pt-Ni), developing complex solid solutions, or creating single-atom platinum catalysts on supports like nitrogen-doped graphene. rsc.orgnih.govmdpi.comyoutube.com The molecular complex cisplatin is not used as an electrocatalyst in these technologies; its structure and properties are not suited for facilitating the rapid electron transfer and surface reactions required in fuel cells. rsc.orgnih.gov

Integration into Novel Materials and Nanostructures

A significant area of non-clinical research involves integrating cisplatin into advanced materials and nanostructures. This work leverages the compound not for its catalytic activity, but as a functional component to be delivered or studied. These systems are primarily designed as platforms for research into controlled release and targeted delivery, focusing on the material's properties.

Various nanocarriers have been developed to encapsulate cisplatin, aiming to alter its physical properties and release profile. These include polymeric nanoparticles, metal-organic frameworks (MOFs), and lipid-based systems. nih.gov For example, poly(lactic-co-glycolic acid) (PLGA) has been widely used to create biodegradable nanoparticles, although achieving high drug loading with cisplatin can be challenging. wikipedia.org Other approaches include the use of virus-like particles from the Physalis mottle virus, which can be loaded with a cisplatin prodrug and are designed to release the active compound under specific pH conditions. nih.gov

Metal-organic frameworks (MOFs) have also been explored as carriers due to their high porosity and tunable surface chemistry. rsc.org Studies have demonstrated two main strategies for incorporating cisplatin into zirconium-based MOFs like UiO66-NH₂: physical encapsulation within the pores and chemical conjugation to the framework itself. rsc.orgacs.orgnih.gov These composite materials demonstrate the potential to create multifunctional systems, for instance, by co-loading the MOF with other molecules like nitric oxide. rsc.orgacs.orgnih.gov

Table 1: Examples of Cisplatin-Loaded Nanomaterials and Their Properties

| Nanocarrier System | Base Material(s) | Particle Size (nm) | Cisplatin Loading | Release Mechanism | Reference(s) |

| Polymeric Nanoparticles | Dextran/Gelatine Blend | 210.25 ± 31.58 | >90% capacity | pH-responsive | nih.gov |

| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | 150 - 250 | Not specified | Sustained release | mdpi.com |

| Metal-Organic Framework | Zirconium (UiO66-NH₂) | Not specified | Higher in conjugation vs. encapsulation | pH-dependent | rsc.orgacs.orgnih.gov |

| Virus-Like Particles | Physalis mottle virus (PhMV) | Not specified | Not specified | pH-sensitive | nih.gov |

| Composite Microspheres | Hydroxyapatite–Gelatin-Chitosan | Not specified | Up to 99% entrapment efficiency | Sustained release over months |

Development of Advanced Analytical Reagents and Sensors

Cisplatin's unique reactivity with nucleophiles, particularly DNA, has been exploited in the development of analytical reagents and sensors. Rather than acting as a catalyst, cisplatin here is either the target analyte for a research sensor or a component used to build a sensor for other molecules.

One approach uses cisplatin's interaction with DNA to detect DNA content. An electrochemical technique was developed where the complexation of cisplatin with DNA suppresses the electroreduction of cisplatin. This, in turn, reduces a catalytic current generated by platinum deposited on the electrode, allowing for the quantification of DNA with a detection limit as low as 0.1 ng/mL.

Conversely, fluorescent sensors have been designed to detect cisplatin for research purposes. A label-free sensor was developed based on G-quadruplex (GQ) DNA and the fluorescent dye Thioflavin T (ThT). researchgate.net In the absence of cisplatin, ThT binds to the G-quadruplex, causing high fluorescence. When cisplatin is introduced, it binds to the DNA, disrupting the G-quadruplex structure and causing a measurable decrease in fluorescence. researchgate.net Another strategy employs a dual-probe system with glutathione-capped copper nanoclusters (GSH-CuNCs) and nitrogen-doped carbon dots (N-CDs). The fluorescence of the GSH-CuNCs is selectively enhanced by cisplatin, providing a sensitive detection method with a limit of 6.95 ng mL⁻¹.

Table 2: Examples of Analytical Sensors Involving Cisplatin

| Sensor Type | Principle | Target Analyte | Detection Limit | Reference(s) |

| Electrochemical | Cisplatin complexation with DNA suppresses electroreduction | Herring DNA | 0.1 ng/mL | |

| Fluorescent (Label-Free) | Cisplatin disrupts G-quadruplex DNA, decreasing Thioflavin T fluorescence | Cisplatin | 182 nM | researchgate.net |

| Fluorescent (Nanoprobe) | Cisplatin enhances fluorescence of glutathione-capped copper nanoclusters | Cisplatin | 6.95 ng/mL |

Photophysical Properties and Research Applications

Cisplatin and related platinum(II) complexes possess interesting photophysical properties that are an active area of research. While cisplatin itself is not strongly luminescent, its derivatives and related Pt(II) complexes can be designed to have significant photoactive properties. The study of these properties is crucial for developing photoactivated drugs and fluorescent probes for research applications. youtube.com

Research has focused on creating photoactivatable Pt(IV) prodrugs that are inert in the dark but release a cytotoxic Pt(II) species, similar to cisplatin, upon irradiation with light of a specific wavelength. youtube.com For example, diazido-Pt(IV) complexes are stable in the dark but can be activated by light to bind to DNA. This approach aims to control the compound's activity with high spatial and temporal precision.

Other studies have developed fluorescent analogues of cisplatin by attaching a fluorescent molecule to the platinum complex or by designing intrinsically fluorescent platinum compounds. A mitochondria-targeted fluorescent probe was developed to monitor the accumulation of platinum complexes within this specific cell organelle in real-time, providing a tool to investigate cellular uptake and distribution pathways. Furthermore, the combination of cisplatin with photosensitizers like phthalocyanine (B1677752) within a single nanoparticle delivery system has been explored for combined chemotherapy and photodynamic therapy research. These studies utilize the photophysical properties of the photosensitizer in conjunction with the chemical properties of cisplatin to investigate synergistic effects.

Future Research Directions and Emerging Paradigms in Azane;platinum 2+ ;dichloride;hydrate Studies

Methodological Advancements in the Study of Platinum(II)-Biomolecule Interactions

The foundational mechanism of cisplatin (B142131) involves its interaction with biological macromolecules, primarily DNA. nih.gov Understanding the intricacies of these interactions at a molecular level is crucial. To this end, researchers have developed and refined a suite of powerful analytical techniques that offer unprecedented insight into the binding kinetics, structural consequences, and cellular responses associated with platinum(II) complexes.

Early studies established that cisplatin forms covalent bonds with the N7 position of purine (B94841) bases in DNA, leading to various adducts that distort the double helix. nih.govoup.com Modern methodologies have moved beyond simple identification to the quantitative and real-time analysis of these events. Atomic Force Microscopy (AFM), for example, allows for the direct visualization of DNA structural changes, such as shortening and kinking, upon platination. oup.commdpi.com This technique provides single-molecule resolution, revealing how cisplatin and its isomers, like transplatin, induce different higher-order structural changes in DNA. mdpi.com

Spectroscopic and spectrometric methods have also seen significant advancements. Electrospray Ionization Mass Spectrometry (ESI-MS) has become an invaluable tool for characterizing the adducts formed between platinum complexes and biomolecules, including oligonucleotides and proteins like ubiquitin and cytochrome c. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy continues to be a cornerstone for studying the reactions of cisplatin with biomolecules like guanosine-5'-monophosphate (B10773721) (5'-GMP) and glutathione (B108866) (GSH) in solution, providing detailed kinetic and structural data. researchgate.netrsc.org

| Methodology | Application in Platinum(II) Research | Key Research Findings | Citations |

|---|---|---|---|